molecular formula C8H7NO4 B14860980 2-Formyl-6-methoxyisonicotinic acid

2-Formyl-6-methoxyisonicotinic acid

Cat. No.: B14860980
M. Wt: 181.15 g/mol
InChI Key: IONNHNIKVDXACL-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 6-position of the pyridine ring.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-formyl-6-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C8H7NO4/c1-13-7-3-5(8(11)12)2-6(4-10)9-7/h2-4H,1H3,(H,11,12)

InChI Key

IONNHNIKVDXACL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Formyl-6-methoxyisonicotinic acid typically involves organic synthesis techniques. One method involves the formylation of 6-methoxyisonicotinic acid using formylating agents under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar formylation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance production scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-methoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.

Major Products:

    Oxidation: 2-Carboxy-6-methoxyisonicotinic acid.

    Reduction: 2-Hydroxymethyl-6-methoxyisonicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-methoxyisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyisonicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating feature of 2-Formyl-6-methoxyisonicotinic acid is the presence of a formyl group at the 2-position, which distinguishes it from other substituted isonicotinic acids. Below is a comparative analysis with high-similarity compounds (similarity scores derived from structural alignment algorithms):

Compound Name CAS No. Substituents (Position 2/6) Similarity Score Key Properties/Applications
This compound Not provided Formyl / Methoxy N/A Reactive aldehyde group for synthesis
2-Chloro-6-methylisonicotinic acid 503555-50-8 Chloro / Methyl 0.85 Higher stability; used in agrochemicals
3-Chloro-2-methoxyisonicotinic acid 1211581-22-4 Methoxy / Chloro (3-position) 0.79 Altered reactivity due to chloro positioning
(2-Chloro-6-methoxypyridin-4-yl)methanol 65515-32-4 Chloro / Methoxy + hydroxymethyl 0.86 Polar hydroxyl group enhances solubility
2-Methoxy-3-methylisonicotinic acid 22282-72-0 Methoxy / Methyl (3-position) 0.79 Reduced acidity due to electron-donating groups

Impact of Substituents on Properties

  • Formyl Group (Position 2) : The formyl group in the target compound introduces aldehyde functionality, making it reactive in condensation or nucleophilic addition reactions. This contrasts with chloro or methyl substituents in analogs, which confer stability but limit reactivity .
  • Positional Isomerism : Compounds with substituents at the 3-position (e.g., 3-Chloro-2-methoxyisonicotinic acid) exhibit distinct electronic and steric effects, altering their interaction with biological targets or catalysts .

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